

rapid metabolism of SR-0813 in mouse liver microsomes

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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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Technical Support Center: SR-0813 Metabolism Studies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **SR-0813**, with a specific focus on its rapid metabolism in mouse liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported metabolic stability of **SR-0813** in mouse liver microsomes?

SR-0813 is known to be rapidly metabolized by mouse liver microsomes.^{[1][2][3]} The reported half-life ($t_{1/2}$) is approximately 9.3 minutes.^{[1][3]} This high clearance rate is a significant factor that has prohibited the extension of findings from in vitro studies to in vivo models.^{[1][3]}

Q2: How does the metabolic stability of **SR-0813** in mouse microsomes compare to human microsomes?

While the provided documents focus on the rapid metabolism in mouse liver microsomes, one study also mentions performing the stability assay with human liver microsomes.^{[1][2]} However, a direct comparative half-life value for human microsomes is not specified in the search results. Generally, species differences in liver enzyme activity are common, leading to different metabolic rates.^{[4][5]}

Q3: What are the implications of **SR-0813**'s rapid metabolism for in vivo experiments?

The rapid metabolism of **SR-0813** in mouse liver microsomes suggests a short in vivo half-life. [1][3] This means the compound would likely be cleared from the systemic circulation very quickly after administration, making it challenging to maintain a sufficient therapeutic concentration at the target site. This rapid clearance was the primary reason cited for not pursuing in vivo studies with this compound. [1][3]

Q4: Which enzyme systems are likely responsible for **SR-0813** metabolism?

Liver microsomes contain a host of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. [6][7][8] These enzymes are responsible for Phase I metabolism. [5][9] Given the standard composition of microsomal stability assays, which include the cofactor NADPH to support CYP activity, it is highly probable that CYP enzymes are the primary drivers of **SR-0813**'s rapid metabolism. [10][11][12]

Data Summary

The following tables summarize the key quantitative data reported for **SR-0813**.

Table 1: Metabolic Stability of **SR-0813** in Mouse Liver Microsomes

Parameter	Value	R ²	Reference
Half-life (t _{1/2})	9.3 min	0.9996	[1][3]

Table 2: In Vitro Potency and Binding Affinity of **SR-0813**

Target/Assay	Metric	Value	Reference
ENL YEATS Domain	IC ₅₀ (HTRF)	25 nM	[2][13][14]
ENL YEATS Domain	EC ₅₀ (CETSA)	205 nM	[3][13]
ENL YEATS Domain	K _d (SPR)	30 nM	[3][13]
AF9 YEATS Domain	IC ₅₀ (HTRF)	311 nM	[3][13]
AF9 YEATS Domain	EC ₅₀ (CETSA)	76 nM	[3][13]

Experimental Protocols

Protocol: Mouse Liver Microsomal Stability Assay

This protocol is based on methodologies described for assessing the metabolic stability of **SR-0813**.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Objective: To determine the in vitro metabolic half-life of a test compound (e.g., **SR-0813**) upon incubation with mouse liver microsomes.

Materials:

- Mouse Liver Microsomes (e.g., from Corning)[\[1\]](#)[\[2\]](#)
- **SR-0813**
- Phosphate Buffer (100 mM, pH 7.4)
- NADPH regenerating system (containing NADP⁺, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) or simply NADPH.[\[10\]](#)
- Magnesium Chloride (MgCl₂)
- Internal Standard (e.g., imipramine)[\[1\]](#)[\[2\]](#)
- Acetonitrile (ACN) for reaction termination
- Incubator/shaker set to 37°C
- LC-MS/MS system (e.g., API 6500)[\[1\]](#)[\[2\]](#)

Procedure:

- Preparation:
 - Prepare a working solution of **SR-0813**. The final incubation concentration used in the reference study was 1 µM.[\[1\]](#)[\[2\]](#)

- Thaw mouse liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[1][2]
- Prepare the NADPH regenerating system solution in phosphate buffer.
- Incubation:
 - In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
 - To initiate the metabolic reaction, add the **SR-0813** working solution to the microsome suspension.
 - Immediately following, add the NADPH solution to start the reaction. For negative controls, add buffer instead of the NADPH solution.[10]
 - Incubate the plate at 37°C with constant shaking.
- Time-Point Sampling:
 - Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 10, 15, 30, and 45 minutes).
 - To stop the reaction at each time point, add the aliquot to a collection plate/tube containing ice-cold acetonitrile with the internal standard.[5]
- Sample Processing & Analysis:
 - Centrifuge the terminated samples to precipitate the microsomal proteins.
 - Transfer the supernatant to a new plate for analysis.
 - Quantify the remaining concentration of **SR-0813** at each time point using a validated LC-MS/MS method.[1][2]
- Data Analysis:

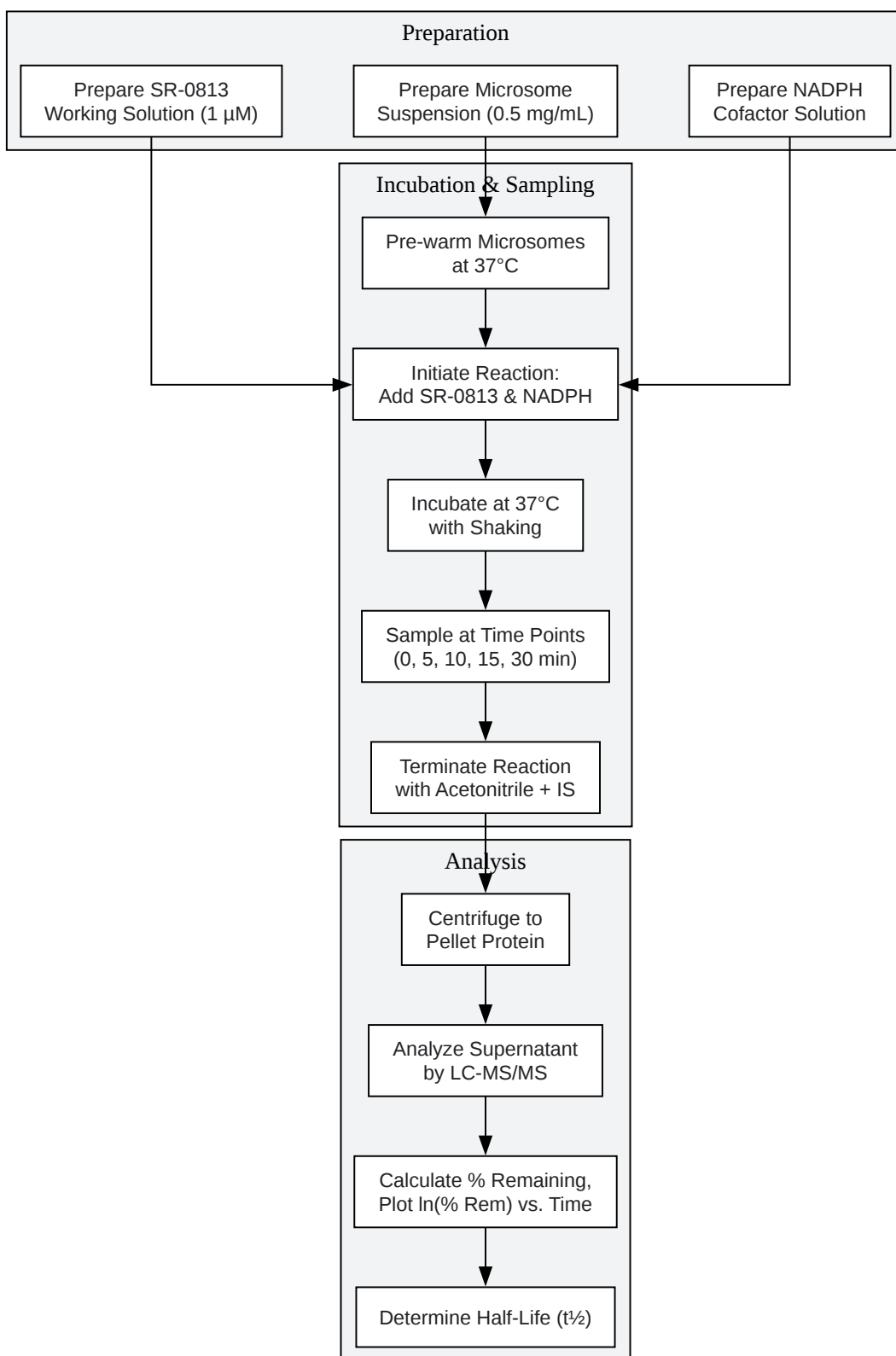
- Calculate the percentage of **SR-0813** remaining at each time point relative to the 0-minute time point.
- Plot the natural logarithm (ln) of the percent remaining **SR-0813** against time.
- Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = -0.693 / k$

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
No or Very Slow Metabolism Observed ($t_{1/2}$ much longer than 9.3 min)	1. Inactive Cofactors: The NADPH regenerating system is degraded or was not added.	1. Prepare fresh NADPH solution immediately before use. Always include a positive control compound with known high clearance (e.g., imipramine, propranolol) to verify system activity. [10]
2. Inactive Microsomes: Microsomes were improperly stored, handled, or subjected to multiple freeze-thaw cycles.	2. Use microsomes from a reputable supplier and handle according to their instructions. Aliquot upon first use to avoid repeated freeze-thaw cycles.	
3. Incorrect pH: The buffer pH is outside the optimal range for CYP enzyme activity (typically pH 7.4).	3. Verify the pH of your incubation buffer.	
High Variability Between Replicates	1. Inconsistent Pipetting: Inaccurate pipetting of microsomes, compound, or cofactors.	1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions.
2. Temperature Fluctuations: Inconsistent temperature during incubation.	2. Ensure the incubator maintains a stable 37°C. Pre-warm all reagents before initiating the reaction.	
3. Edge Effects in Plate: Evaporation from wells on the edge of the 96-well plate.	3. Avoid using the outer wells of the plate for samples, or fill them with buffer/water to create a humidity barrier. Use plate seals.	

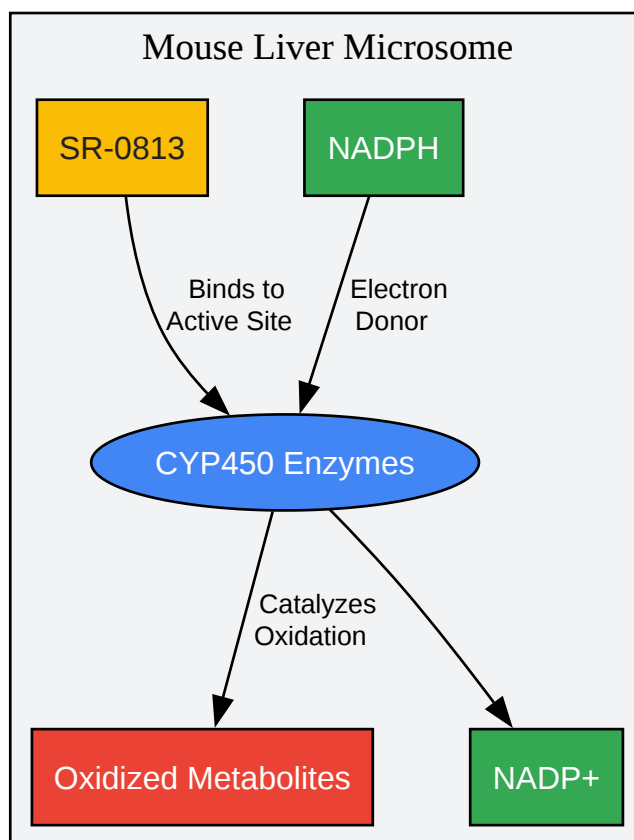
Compound Disappears in Negative Control (No NADPH)	1. Chemical Instability: SR-0813 may be unstable in the incubation buffer.	1. Analyze the sample at T=0 and a later time point without microsomes or NADPH to assess chemical stability.
2. Non-specific Binding: The compound is adsorbing to the plasticware.	2. Consider using low-binding plates/tubes. Evaluate the recovery of the compound from the supernatant at T=0.	

Visualizations



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Caption: Workflow for the in vitro microsomal stability assay.



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Caption: Conceptual pathway of **SR-0813** metabolism by CYP450.

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